N-(2,3-dichlorophenyl)-4-methoxy-3-nitrobenzamide
Description
N-(2,3-Dichlorophenyl)-4-methoxy-3-nitrobenzamide is a benzamide derivative featuring a 2,3-dichlorophenylamine moiety attached to a substituted benzoyl group. The benzoyl ring contains a methoxy group at position 4 and a nitro group at position 3, creating distinct electronic and steric properties.
Properties
Molecular Formula |
C14H10Cl2N2O4 |
|---|---|
Molecular Weight |
341.1 g/mol |
IUPAC Name |
N-(2,3-dichlorophenyl)-4-methoxy-3-nitrobenzamide |
InChI |
InChI=1S/C14H10Cl2N2O4/c1-22-12-6-5-8(7-11(12)18(20)21)14(19)17-10-4-2-3-9(15)13(10)16/h2-7H,1H3,(H,17,19) |
InChI Key |
UNGXZSHOGCXDDQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(C(=CC=C2)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:: The synthetic route for 2,3-DCPP involves the following steps:
Nitration: Nitration of 4-methoxyacetophenone yields 4-methoxy-3-nitroacetophenone.
Reductive Amination: The reaction of 4-methoxy-3-nitroacetophenone with 2,3-dichloroaniline (or its derivatives) via reductive amination forms 2,3-DCPP.
Industrial Production:: Industrial-scale production methods typically involve optimized versions of the above synthetic steps.
Chemical Reactions Analysis
Reduction: 2,3-DCPP can undergo reduction reactions.
Substitution: It is susceptible to nucleophilic substitution reactions.
Oxidation: While not a primary feature, oxidation reactions are possible.
Reduction: Sodium borohydride (NaBH4) or other reducing agents.
Substitution: Alkyl halides or other electrophiles.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4).
- Reduction: 4-methoxy-3-aminobenzamide.
- Substitution: Various derivatives depending on the substituent.
Scientific Research Applications
Chemical Properties and Structure
Chemical Name : N-(2,3-dichlorophenyl)-4-methoxy-3-nitrobenzamide
Molecular Formula : C15H12Cl2N2O3
Molecular Weight : 341.17 g/mol
The compound features a dichlorophenyl group, a methoxy group, and a nitro group attached to a benzamide core. These structural elements contribute to its diverse applications.
Chemistry
In organic synthesis, this compound serves as an important intermediate. It is utilized in the development of more complex organic molecules, facilitating the creation of pharmaceuticals and agrochemicals. Its reactivity allows for further functionalization, making it a versatile building block in synthetic chemistry.
Biology
The compound has been investigated for its biological activities, particularly its antimicrobial and anticancer properties. Research indicates that it may inhibit specific enzymes or receptors involved in disease pathways.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant activity against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of metabolic pathways.
- Anticancer Activity : The compound's structural similarity to known anticancer agents positions it as a candidate for further investigation in cancer therapy. In vitro studies have shown promising results against several cancer cell lines.
Medicine
In medicinal chemistry, this compound is explored as a potential drug candidate. Its ability to modulate biological pathways makes it a subject of interest for developing new therapeutics targeting various diseases.
- Mechanism of Action : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects in cancer cells and antimicrobial activity against pathogens.
Industry
The compound finds applications in the industrial sector as well. It is used in the formulation of materials with specific properties, including polymers and coatings that require enhanced performance characteristics.
Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
This table illustrates the antimicrobial efficacy of this compound against common bacterial pathogens.
Anticancer Activity Evaluation
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.0 |
| A549 (Lung Cancer) | 12.5 |
These findings indicate the potential of the compound as an anticancer agent, warranting further exploration into its therapeutic applications.
Case Studies
- Antimicrobial Study : A study evaluated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated that the compound significantly inhibited bacterial growth at concentrations comparable to standard antibiotics.
- Anticancer Research : In vitro assays were conducted on various cancer cell lines to assess the cytotoxic effects of this compound. Results indicated that the compound induced apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and activation of caspases.
Mechanism of Action
The exact mechanism by which 2,3-DCPP exerts its effects remains an active area of study. It interacts with dopamine receptors, but further research is needed to elucidate its full mode of action.
Comparison with Similar Compounds
4-Chloro-N-(2,3-Dichlorophenyl)-3-Nitrobenzamide (CAS RN: 328258-42-0)
- Molecular Formula : C₁₃H₇Cl₃N₂O₃
- Key Differences :
- Substituents : Replaces the methoxy group (-OCH₃) at position 4 with chlorine (-Cl).
- Molecular Weight : 345.57 g/mol vs. ~354.15 g/mol (estimated for the target compound).
- Implications :
N-(2,5-Dichlorophenyl)-4-Methoxy-3-Nitrobenzamide (CAS RN: 56135-82-1)
- Molecular Formula : C₁₄H₁₀Cl₂N₂O₄ (estimated)
- Key Differences :
- Substituent Position : Chlorine atoms at positions 2 and 5 on the phenyl ring vs. 2 and 3 in the target compound.
- Implications: Altered spatial arrangement due to para-dichloro substitution (2,5 vs. Electronic effects remain similar, but the meta-dichloro (2,3) configuration in the target compound could enhance intermolecular interactions in crystalline forms .
Etobenzanid (N-(2,3-Dichlorophenyl)-4-(Ethoxymethoxy)Benzamide)
- Molecular Formula: C₁₆H₁₅Cl₂NO₄ (estimated)
- Key Differences :
- Substituents : Ethoxymethoxy (-OCH₂OCH₂CH₃) at position 4 instead of methoxy and nitro groups.
- The absence of a nitro group reduces electron-withdrawing effects, possibly diminishing reactivity compared to the nitro-containing target compound .
N-(3-Chlorophenethyl)-4-Nitrobenzamide
- Molecular Formula : C₁₅H₁₃ClN₂O₃
- Key Differences :
- Backbone : Phenethylamine chain replaces the 2,3-dichlorophenyl group.
- Nitro Position : Nitro at position 4 vs. 3 in the target compound.
- Implications: Increased flexibility from the phenethyl chain may reduce binding specificity compared to the rigid dichlorophenyl moiety.
4-Nitro-N-(3-Nitrophenyl)Benzamide
- Molecular Formula : C₁₃H₉N₃O₅
- Key Differences :
- Substituents : Dual nitro groups at positions 4 (benzoyl) and 3 (aniline).
- Implications :
3-Amino-N-(3-Chloro-2-Methylphenyl)-4-Methoxybenzamide
- Molecular Formula : C₁₅H₁₄ClN₂O₂
- Key Differences: Substituents: Amino (-NH₂) replaces nitro (-NO₂) at position 3.
- Implications: The amino group introduces nucleophilic character, contrasting with the nitro group’s electrophilic nature. This could shift reactivity toward electrophilic aromatic substitution or hydrogen-bonding interactions. Potential for reduced oxidative stability compared to nitro-containing analogs .
Biological Activity
N-(2,3-dichlorophenyl)-4-methoxy-3-nitrobenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : CHClNO
- Molecular Weight : 303.12 g/mol
- Functional Groups : Nitro group (-NO), methoxy group (-OCH), and dichlorophenyl moiety.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. This mechanism is particularly relevant in antimicrobial activity, where the compound may inhibit essential enzymes in pathogenic microorganisms .
- Anti-inflammatory Activity : The compound has been shown to inhibit pathways associated with inflammation, such as the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). This inhibition can reduce the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
- Anticancer Potential : Preliminary studies suggest that this compound exhibits anticancer properties by inducing apoptosis in cancer cells through reactive oxygen species (ROS) generation and DNA damage .
Antimicrobial Activity
This compound demonstrates significant antimicrobial properties against various pathogens. The mechanism involves the reduction of the nitro group, resulting in toxic intermediates that bind to DNA and disrupt cellular functions.
| Pathogen Type | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Gram-positive bacteria | 32 µg/mL | |
| Gram-negative bacteria | 64 µg/mL | |
| Fungi | 128 µg/mL |
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory effects, particularly in models of acute and chronic inflammation. It significantly reduces levels of inflammatory markers such as TNF-α and IL-6.
| Inflammatory Model | Effect Observed | Reference |
|---|---|---|
| Carrageenan-induced paw edema | Reduction by 50% at 10 mg/kg | |
| LPS-induced inflammation | Inhibition of NF-κB activation |
Anticancer Activity
Studies have indicated that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted on the efficacy of this compound against nosocomial infections showed promising results. The compound was tested against multi-drug resistant strains, demonstrating significant antibacterial activity with lower MIC values compared to standard antibiotics .
- Case Study on Anti-inflammatory Effects : In a model of rheumatoid arthritis, treatment with this compound resulted in reduced joint swelling and pain scores compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
